Differentiation by Synthetic Versatility: A Chiral Prostaglandin Intermediate
The target compound is a direct precursor to 4-hydroxy-3α-methyl-1α,2α-diloweralkanoyloxymethyl cyclohexane, a key intermediate in the stereoselective total synthesis of (±) prostaglandin E1 (PGE1) [1]. The patent literature explicitly details a synthesis where the 3-methyl and 4-hydroxy groups are essential for introducing the correct stereochemistry for the two side chains of PGE1 [1]. While the mono-hydroxy analog, methyl 4-hydroxycyclohexane-1-carboxylate (CAS 17449-76-2), is a simpler building block, it lacks the requisite methyl group for constructing the core scaffold of this potent vasodilator and smooth muscle contractility agent [1].
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | Key intermediate for stereoselective PGE1 precursor synthesis with defined 3,4-substitution pattern. |
| Comparator Or Baseline | Methyl 4-hydroxycyclohexane-1-carboxylate (CAS 17449-76-2): Lacks 3-methyl group; unsuitable for the same PGE1 synthetic route. |
| Quantified Difference | Not applicable (binary: suitable vs. unsuitable for a specific patented route [1]). |
| Conditions | As described in U.S. Patent 3,978,115 for prostaglandin precursor synthesis. |
Why This Matters
Procurement of this compound is non-negotiable for research groups following the Merck PGE1 synthetic route, as no alternative building block can achieve the required stereochemical outcome.
- [1] Merck & Co., Inc. Precursors for prostaglandin E1. U.S. Patent 3,978,115, 1976. https://patents.justia.com/patent/3978115 (accessed 2026-04-27). View Source
